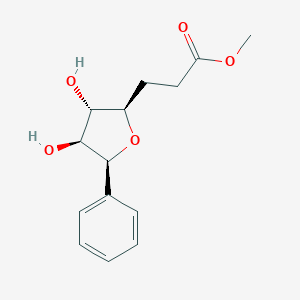
2,2',4,5,5'-Pentachlorobiphenyl
Vue d'ensemble
Description
2,2’,4,5,5’-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,4,5,5’-Pentachlorobiphenyl is C12H5Cl5 . The InChI string representation of its structure isInChI=1S/C12H5Cl5/c13-6-1-2-9 (14)7 (3-6)8-4-11 (16)12 (17)5-10 (8)15/h1-5H . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,4,5,5’-Pentachlorobiphenyl include a molecular weight of 326.4 g/mol . It has a melting point of 78℃, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) . Its solubility in water is 11ug/L at 25 ºC .Applications De Recherche Scientifique
Developmental Neurotoxicity Studies
2,2’,4,5,5’-Pentachlorobiphenyl has been identified as a developmental neurotoxicant (DNT), targeting the developing brain . Studies have been conducted on zebrafish larvae to investigate the toxic effects of this compound . The results indicated a dose-dependent reduction of brain sizes with increased brain cell death in groups treated with this compound . This research provides valuable insights into the potential health risks associated with exposure to this compound .
Antioxidant Protein Expression Analysis
Research has shown that exposure to 2,2’,4,5,5’-Pentachlorobiphenyl can affect the expression of antioxidant proteins . In particular, genes for antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx were upregulated with exposure to this compound . This suggests that the compound may induce oxidative stress, which could have implications for various health conditions .
Environmental Contamination Studies
2,2’,4,5,5’-Pentachlorobiphenyl is an environmentally relevant compound due to its persistence and potential for bioaccumulation . Studies have been conducted to understand the risks associated with the enantioselective enrichment of this compound in the environment . This research is crucial for informing environmental protection strategies and policies .
Metabolite Characterization
The characterization of the phenolic metabolite of 2,2’,4,5,5’-Pentachlorobiphenyl has been conducted through the use of simple degradation and derivatization reactions . This research is important for understanding the metabolic pathways of this compound, which can have implications for its toxicity and environmental fate .
Cell Viability Studies
Research has been conducted to understand the effects of 2,2’,4,5,5’-Pentachlorobiphenyl on cell viability . This research provides valuable insights into the cytotoxic effects of this compound, which can have implications for its risk assessment .
These are just a few of the many scientific research applications of 2,2’,4,5,5’-Pentachlorobiphenyl. Each of these fields provides unique insights into the properties, effects, and potential uses of this compound. It’s important to note that while this compound has many interesting applications in scientific research, it also poses significant health and environmental risks due to its persistence and potential for bioaccumulation .
Safety and Hazards
Mécanisme D'action
Target of Action
2,2’,4,5,5’-Pentachlorobiphenyl, also known as PCB 101, is a polychlorinated biphenyl (PCB) that primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Pharmacokinetics
Like other pcbs, it is known to have a high lipid solubility and a tendency to bioaccumulate . It is sparingly soluble in water, with a water solubility of 11 µg/L at 25 ºC . The compound’s high lipid solubility and low water solubility suggest that it may have a high bioavailability in lipid-rich tissues.
Result of Action
The activation of AhR and the subsequent induction of xenobiotic metabolizing enzymes can lead to a variety of cellular effects. These can include alterations in cell proliferation and differentiation, as well as potential toxic effects due to the generation of reactive metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,5,5’-Pentachlorobiphenyl. For instance, its persistence in the environment is due to its chemical stability and resistance to degradation . Furthermore, its bioaccumulation potential is influenced by factors such as the presence of lipid-rich tissues in organisms and the compound’s partitioning behavior between different environmental compartments .
Propriétés
IUPAC Name |
1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWLEDBADHJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038304 | |
| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5,5'-Pentachlorobiphenyl | |
CAS RN |
37680-73-2 | |
| Record name | PCB 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,2',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,5'-pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803YVI5BNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





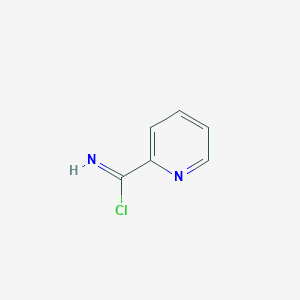
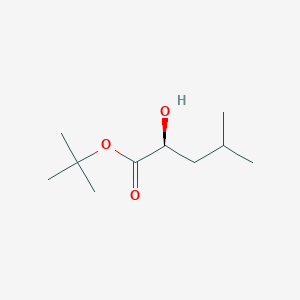

![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
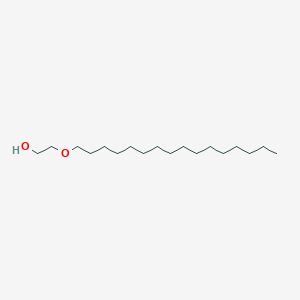
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
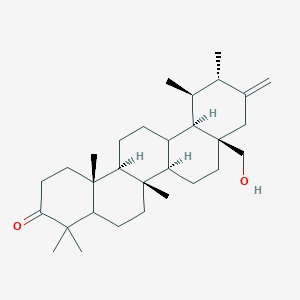
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
